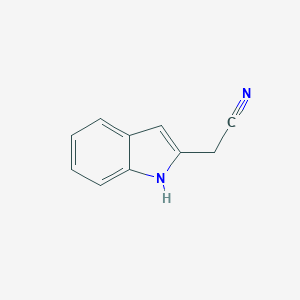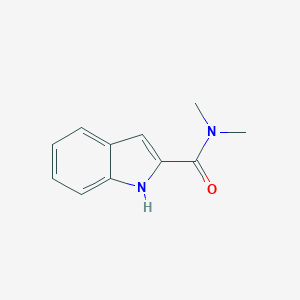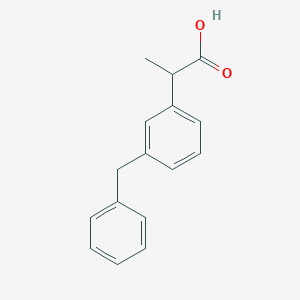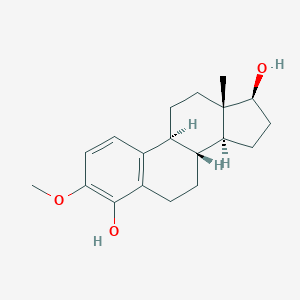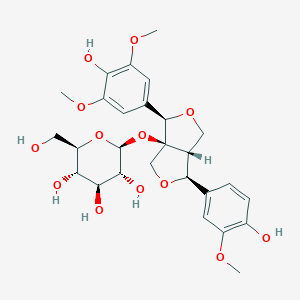![molecular formula C20H29NO3 B029297 (4aR,4bS,6aS,7S,9aS,9bS,11aR)-Methyl-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-1H-indeno[5,4-f]chinolin-7-carboxylat CAS No. 103335-41-7](/img/structure/B29297.png)
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-Methyl-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-1H-indeno[5,4-f]chinolin-7-carboxylat
Übersicht
Beschreibung
GW642444, also known as Vilanterol, is a long-acting beta2-adrenoceptor agonist. It is primarily developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing the muscles in the airways, thereby improving airflow and making breathing easier .
Wissenschaftliche Forschungsanwendungen
GW642444 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um Beta2-Adrenozeptor-Agonisten und deren Wechselwirkungen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Muskelentspannung.
Medizin: Ausgiebig untersucht auf sein therapeutisches Potenzial bei der Behandlung von Atemwegserkrankungen wie Asthma und COPD.
Industrie: Verwendet bei der Entwicklung von Inhalationstherapien und anderen pharmazeutischen Formulierungen
5. Wirkmechanismus
GW642444 entfaltet seine Wirkung, indem es an Beta2-Adrenozeptoren in der Lunge bindet. Diese Bindung aktiviert die Adenylatcyclase, was zu einem Anstieg der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Die erhöhten cAMP-Spiegel führen zur Entspannung der glatten Bronchialmuskulatur, wodurch der Luftstrom verbessert und die Symptome von Atemwegserkrankungen reduziert werden .
Ähnliche Verbindungen:
Salmeterol: Ein weiterer langwirksamer Beta2-Adrenozeptor-Agonist, der für ähnliche Indikationen verwendet wird.
Formoterol: Ein Beta2-Adrenozeptor-Agonist mit einem schnellen Wirkungseintritt.
Indacaterol: Ein langwirksamer Beta2-Adrenozeptor-Agonist mit einer Wirkdauer von 24 Stunden.
Vergleich:
Wirkdauer: GW642444 hat eine Wirkdauer von 24 Stunden, ähnlich wie Indacaterol, was es für die Einmalgabe pro Tag geeignet macht.
Wirkungseintritt: Im Vergleich zu Salmeterol kann GW642444 einen schnelleren Wirkungseintritt haben.
Selektivität: GW642444 ist hochselektiv für Beta2-Adrenozeptoren, was das Risiko von Nebenwirkungen im Zusammenhang mit nicht-selektiven Beta-Adrenozeptor-Agonisten verringern kann
Wirkmechanismus
Target of Action
Dutasteride methyl ester, also known as Dutasteride, primarily targets the 5-alpha reductase enzymes . These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen that plays a significant role in the development and enlargement of the prostate gland .
Mode of Action
Dutasteride is a dual 5α-reductase inhibitor . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . By inhibiting these enzymes, Dutasteride prevents the conversion of testosterone into DHT . This action leads to a significant decrease in circulating DHT levels, by up to 98% .
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride is the conversion of testosterone into DHT . This process is crucial in the development and enlargement of the prostate gland. By inhibiting the 5-alpha reductase enzymes, Dutasteride disrupts this pathway, leading to a significant reduction in DHT levels .
Pharmacokinetics
The pharmacokinetics of Dutasteride are influenced by its formulation . The bioavailability of Dutasteride is around 60% , and it is primarily metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of Dutasteride is approximately 4-5 weeks . These properties impact the drug’s bioavailability and its overall effectiveness in the body.
Result of Action
The primary result of Dutasteride’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) . By decreasing DHT levels, Dutasteride reduces the size of an enlarged prostate, improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .
Action Environment
The action, efficacy, and stability of Dutasteride can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering Dutasteride for optimal therapeutic outcomes.
Biochemische Analyse
Biochemical Properties
Dutasteride Methyl Ester inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT) . This inhibition reduces the levels of circulating DHT, a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .
Cellular Effects
The effects of Dutasteride Methyl Ester on cells are primarily related to its impact on the levels of DHT. By reducing DHT levels, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dutasteride Methyl Ester exerts its effects at the molecular level through binding interactions with the 5α-reductase enzymes, leading to their inhibition . This inhibition prevents the conversion of testosterone to DHT, thereby influencing gene expression and cellular function .
Metabolic Pathways
Dutasteride Methyl Ester is involved in the metabolic pathway of testosterone, where it inhibits the conversion of testosterone to DHT
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GW642444 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically includes:
Formation of the core structure: This involves the preparation of the basic skeleton of the molecule through a series of organic reactions.
Functionalization: Introduction of functional groups necessary for the activity of the compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods: In industrial settings, the production of GW642444 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactions: Large-scale reactors are used to carry out the chemical reactions.
Continuous flow processes: For certain steps, continuous flow reactors may be employed to enhance efficiency and control.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product
Analyse Chemischer Reaktionen
Arten von Reaktionen: GW642444 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen werden verwendet, um funktionelle Gruppen einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Katalysatoren: Verschiedene Katalysatoren können verwendet werden, um bestimmte Reaktionen zu erleichtern.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von GW642444, die unterschiedliche pharmakologische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Salmeterol: Another long-acting beta2-adrenoceptor agonist used for similar indications.
Formoterol: A beta2-adrenoceptor agonist with a rapid onset of action.
Indacaterol: A long-acting beta2-adrenoceptor agonist with a 24-hour duration of action.
Comparison:
Duration of Action: GW642444 has a 24-hour duration of action, similar to Indacaterol, making it suitable for once-daily dosing.
Onset of Action: Compared to Salmeterol, GW642444 may have a faster onset of action.
Selectivity: GW642444 is highly selective for beta2-adrenoceptors, which may reduce the risk of side effects associated with non-selective beta-adrenoceptor agonists
Eigenschaften
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGMYJYBSBKA-ALHYADCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451476 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103335-41-7 | |
| Record name | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103335-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103335417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDK98J5FUO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


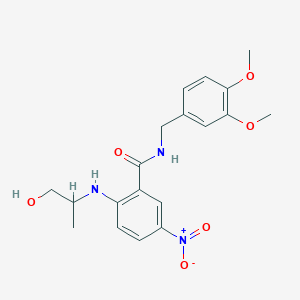



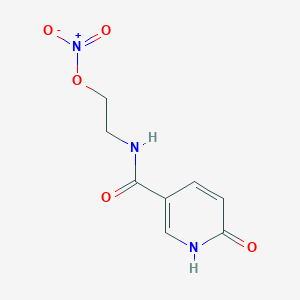


![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)

